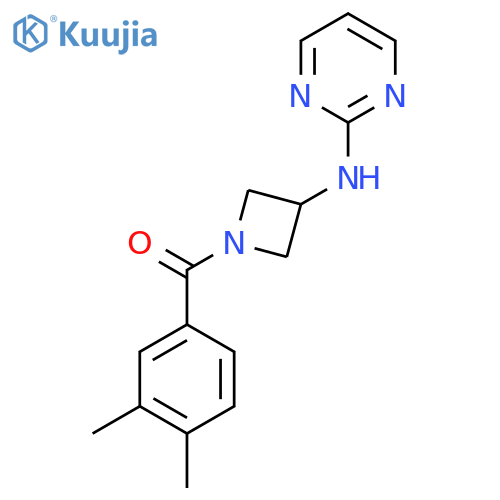Cas no 2189498-52-8 (N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine)

2189498-52-8 structure
商品名:N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine
N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine
- 2189498-52-8
- N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
- (3,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
- F6550-4591
- AKOS032742789
- (3,4-dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
-
- インチ: 1S/C16H18N4O/c1-11-4-5-13(8-12(11)2)15(21)20-9-14(10-20)19-16-17-6-3-7-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19)
- InChIKey: JTUQPLBXBLEBTG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C)=C(C)C=1)N1CC(C1)NC1N=CC=CN=1
計算された属性
- せいみつぶんしりょう: 282.14806121g/mol
- どういたいしつりょう: 282.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 58.1Ų
N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6550-4591-25mg |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 25mg |
$163.5 | 2023-09-08 | ||
| Life Chemicals | F6550-4591-2mg |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6550-4591-20μmol |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6550-4591-30mg |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 30mg |
$178.5 | 2023-09-08 | ||
| Life Chemicals | F6550-4591-50mg |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 50mg |
$240.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4591-4mg |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6550-4591-2μmol |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6550-4591-10μmol |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6550-4591-10mg |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 10mg |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6550-4591-5mg |
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |
2189498-52-8 | 5mg |
$103.5 | 2023-09-08 |
N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
2189498-52-8 (N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine) 関連製品
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬